![molecular formula C17H19IN2O3S B3553840 N~1~-(2,3-dimethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3553840.png)
N~1~-(2,3-dimethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(2,3-dimethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DIMS0150, is a small molecule inhibitor of the pro-inflammatory cytokine tumor necrosis factor alpha (TNF-α). It is a potential therapeutic agent for the treatment of various inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis.
Wirkmechanismus
DIMS0150 inhibits the production of TNF-α by blocking the activation of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of the immune response and is involved in the expression of many pro-inflammatory genes, including TNF-α. By inhibiting NF-κB activation, DIMS0150 can reduce the production of TNF-α and other pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, DIMS0150 has been shown to have other biochemical and physiological effects. Studies have demonstrated that it can inhibit the growth of cancer cells and enhance the antitumor activity of chemotherapy drugs. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DIMS0150 is its specificity for TNF-α. Unlike other TNF-α inhibitors, such as infliximab and adalimumab, which target both soluble and membrane-bound TNF-α, DIMS0150 only targets soluble TNF-α. This allows for more precise modulation of TNF-α activity and may reduce the risk of adverse effects associated with long-term treatment.
However, one limitation of DIMS0150 is its relatively low potency compared to other TNF-α inhibitors. This may limit its effectiveness in certain disease conditions, particularly those with high levels of TNF-α production.
Zukünftige Richtungen
Despite its limitations, DIMS0150 has shown promise as a potential therapeutic agent for the treatment of various inflammatory diseases. Future research should focus on optimizing its potency and efficacy, as well as exploring its potential applications in other disease conditions. Additionally, studies should be conducted to further elucidate its mechanism of action and to identify potential biomarkers for patient selection and treatment monitoring.
Wissenschaftliche Forschungsanwendungen
DIMS0150 has been extensively studied for its potential therapeutic applications in various inflammatory diseases. Studies have shown that it can effectively inhibit the production of TNF-α in vitro and in vivo. TNF-α is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of many inflammatory diseases. By inhibiting TNF-α, DIMS0150 can reduce inflammation and alleviate symptoms associated with these diseases.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O3S/c1-12-5-4-6-16(13(12)2)19-17(21)11-20(24(3,22)23)15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUZRAYWLWAVTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.